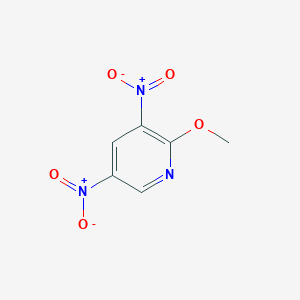

2-Methoxy-3,5-dinitropyridine

Overview

Description

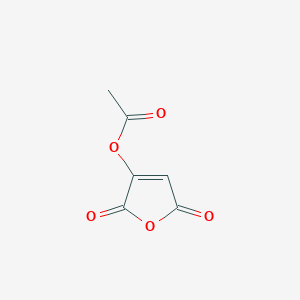

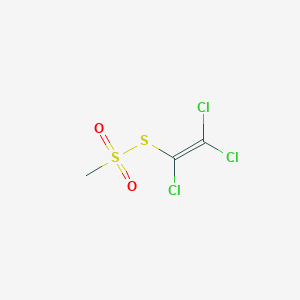

2-Methoxy-3,5-dinitropyridine is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The molecular structure of this compound has been determined to crystallize in the monoclinic system, and it exhibits a non-planar conformation with the methoxy and 3-nitro groups rotated out of the pyridine ring plane. This rotation is likely due to steric interactions and the need to minimize repulsion between adjacent substituents .

Synthesis Analysis

The synthesis of derivatives of this compound and related compounds has been explored through various methods. For instance, 3-methoxy-5,6-diamino-2-nitropyridine was synthesized from 3,5-dichloropyridine using a sequence of substitution, oxidation, nitration, and ammoniation reactions . Similarly, 2-amino-3-nitropyridine-6-methoxy was prepared from 2,6-dichloropyridine through substitution, nitration, ammoniation, and oxidation steps . These studies demonstrate the versatility of halopyridines as starting materials for synthesizing functionalized pyridine derivatives .

Molecular Structure Analysis

The molecular structure of this compound has been solved by direct methods and refined to a high degree of accuracy. The molecule's conformation and the effects of substituents on the pyridine ring shape have been analyzed, revealing that the methoxy group adopts a geometry that is different from the mean reported for methoxyaromatic groups. This suggests that the electronic and steric effects of the substituents significantly influence the overall molecular shape .

Chemical Reactions Analysis

The reactivity of this compound and its derivatives has been studied in various chemical reactions. For example, the interaction of methoxy-3,5-dinitropyridines with methoxide ion in dimethyl sulphoxide has been investigated, showing contrasting behavior between the 2- and 4-methoxy compounds. The 4-methoxy derivative forms both methine and acetal sigma complexes, while the 2-methoxy derivative does not undergo conversion into the acetal . Additionally, kinetic and equilibrium studies of sigma-adduct formation and nucleophilic substitution reactions have provided insights into the reaction mechanisms and the influence of solvents and substituents on these processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives have been characterized through various analytical techniques. The crystal structure, solubility, and reactivity patterns have been determined, providing a comprehensive understanding of the compound's behavior in different chemical environments. The formation of solid supramolecular complexes with crown ethers has also been reported, which could have implications for the development of new materials with specific properties .

Scientific Research Applications

Molecular Structure Analysis

The structure of 2-Methoxy-3,5-dinitropyridine has been extensively studied. It crystallizes in the monoclinic system, with specific cell parameters. Its molecular structure is not planar, exhibiting rotations of the methoxy and 3-nitro groups out of the pyridine ring. This structure analysis provides insights into the geometrical parameters and the substituent effects on the pyridine shape, which are crucial for understanding its chemical reactivity and potential applications (Punte et al., 1990).

Interaction with Nucleophiles

The interaction of this compound with nucleophiles like methoxide ion in specific solvents has been observed to show contrasting behavior. This differential behavior is attributed to steric and solvation effects, which are significant for understanding the chemical properties and potential applications of this compound (Biffin et al., 1970).

Synthesis of Derivatives

Research has been conducted on the synthesis of derivatives from this compound, such as 3-methoxy-5,6-diamino-2-nitropyridine. The synthesis process involves substitution, oxidation, nitration, and ammoniation, which are critical for developing new compounds with potential applications in various fields (C. Jun, 2007).

Formation of Supramolecular Complexes

The formation of solid supramolecular complexes of potassium salts of N-methoxynitroaniline derivatives and Methoxyamino-3,5-dinitropyridine with 18-Crown-6 Ether has been studied. Such complexes are significant for understanding the molecular interactions and potential applications in material science (Covaci et al., 2000).

properties

IUPAC Name |

2-methoxy-3,5-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O5/c1-14-6-5(9(12)13)2-4(3-7-6)8(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGXTRQTCDZDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2-methoxy-3,5-dinitropyridine influence its reactivity, particularly with nucleophiles?

A2: The structure of this compound significantly influences its reactivity. The presence of two nitro groups (–NO2) at the 3 and 5 positions of the pyridine ring creates an electron-deficient center, making the molecule susceptible to nucleophilic attack. [] The methoxy group (–OCH3) at the 2 position, while generally considered an electron-donating group, adopts a specific conformation in this molecule to minimize steric hindrance with the nitro group at position 3. [] This conformation influences the overall electron distribution within the molecule and consequently its reactivity with nucleophiles.

Q2: Has this compound been shown to participate in transetherification reactions? What conditions are required?

A3: Yes, research indicates that this compound can undergo transetherification reactions. This reaction involves the exchange of the methoxy group (–OCH3) with another alkoxy group (–OR) from an alcohol. Notably, the presence of silver oxide (Ag2O) as a catalyst and elevated temperatures (boiling point of the alcohol) are crucial for this transformation to occur. [] These findings underscore the importance of specific reaction conditions in facilitating chemical transformations involving this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate](/img/structure/B98796.png)